molecular formula C₉₆H₁₅₈N₃₂O₂₄S₂ B1574844 GLGPNPCRKKCYKRDFLGR

GLGPNPCRKKCYKRDFLGR

Cat. No.: B1574844
M. Wt: 2208.64
Attention: For research use only. Not for human or veterinary use.
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Description

GLGPNPCRKKCYKRDFLGR is a synthetic peptide with the molecular formula C96H158N32O24S2 and a molecular weight of 2208.64 g/mol . It is cataloged under HY-P1662 and is available in research-grade quantities (1–10 mg) with a purity exceeding 98% . Unlike naturally occurring peptides such as GLP-1 or GIP, this compound lacks reported clinical data or specific biological activity descriptions in the literature .

Properties

Molecular Formula

C₉₆H₁₅₈N₃₂O₂₄S₂

Molecular Weight

2208.64

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Peptides

To contextualize GLGPNPCRKKCYKRDFLGR, we compare it with structurally and functionally related peptides from the same class (Table 1).

Table 1: Key Properties of this compound and Comparable Peptides

Compound Sequence/Structure Molecular Weight (g/mol) Biological Activity Clinical Status Source
This compound Synthetic 19-mer peptide 2208.64 Not reported Preclinical research
GLP-1(28-36)amide C-terminal nonapeptide of GLP-1 ~1000 (estimated) Antioxidant; inhibits mitochondrial permeability Preclinical research
Gliadin p31-43 Undigested gliadin peptide ~1,500 (estimated) Induces innate immune response in celiac disease Research tool
GLP-1 receptor agonist 2 GLP-1R agonist (structure undisclosed) Undisclosed Activates GLP-1 receptor; potential for diabetes therapy Preclinical development

Structural and Functional Comparisons

This compound vs. GLP-1 Derivatives
  • Sequence Complexity : this compound is a 19-mer peptide, significantly larger than GLP-1 fragments like GLP-1(28-36)amide (9-mer) or GLP-1(32-36)amide (5-mer) . Its extended sequence may confer unique binding properties, though this remains unverified.
  • Functional Divergence: Unlike GLP-1 derivatives, which exhibit antioxidant activity and mitochondrial effects, this compound lacks documented biological roles .
This compound vs. Gliadin p31-43
  • Mechanistic Contrast : Gliadin p31-43 disrupts endosomal trafficking and triggers immune responses, while this compound’s synthetic backbone may prioritize stability over innate bioactivity .
This compound vs. GLP-1 Receptor Agonist 2
  • Development Stage : Both compounds are in preclinical stages, but GLP-1 receptor agonist 2 has a clearer therapeutic pathway .

Advantages and Limitations of this compound

  • Advantages :
    • High purity (>98%) ensures reliability in experimental settings .
    • Synthetic design allows for customization (e.g., stability modifications or labeling) .
  • Limitations :
    • Absence of clinical or mechanistic data restricts its utility to exploratory studies .
    • Larger size may complicate delivery or bioavailability compared to smaller peptides like GLP-1 fragments .

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